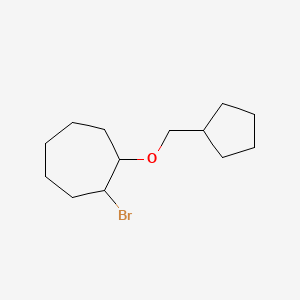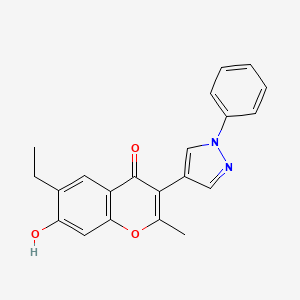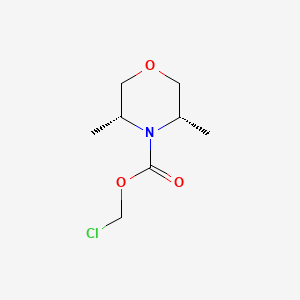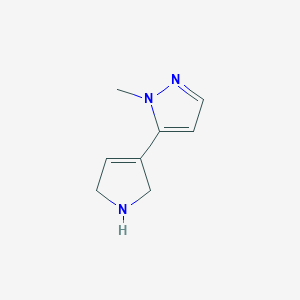
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: is an organic compound featuring a pyrazole ring substituted with a 2,5-dihydro-1H-pyrrole group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with 2,5-Dihydro-1H-pyrrole: The 2,5-dihydro-1H-pyrrole group can be introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method. This step may involve the use of a boronic acid derivative of the pyrrole group and a halogenated pyrazole precursor.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to improve reaction rates and product purity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the pyrazole or pyrrole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the pyrazole or pyrrole rings.
Substitution: Various substituted pyrazole or pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mecanismo De Acción
The mechanism by which 5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could bind to a protein’s active site, altering its function.
Material Properties: In materials science, the compound’s electronic structure may influence its conductivity or light-emitting properties, making it useful in electronic devices.
Comparación Con Compuestos Similares
5-(2,5-Dihydro-1H-pyrrol-3-YL)-1-methyl-1H-pyrazole: can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole:
2,5-Dihydro-1H-pyrrole: Does not contain the pyrazole ring, limiting its use in applications where the pyrazole structure is crucial.
Pyrazole Derivatives: Various pyrazole derivatives with different substituents can be compared to highlight the unique properties conferred by the 2,5-dihydro-1H-pyrrole group.
This compound’s uniqueness lies in the combination of the pyrazole and pyrrole rings, which provides a versatile platform for further functionalization and application in diverse fields.
Propiedades
Fórmula molecular |
C8H11N3 |
|---|---|
Peso molecular |
149.19 g/mol |
Nombre IUPAC |
5-(2,5-dihydro-1H-pyrrol-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C8H11N3/c1-11-8(3-5-10-11)7-2-4-9-6-7/h2-3,5,9H,4,6H2,1H3 |
Clave InChI |
XMDIGDWCGRPXCC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2=CCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


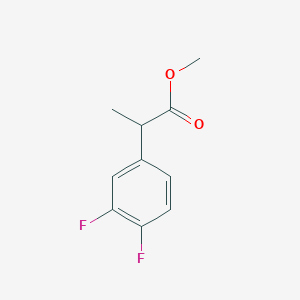

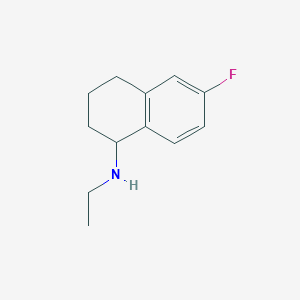
![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)

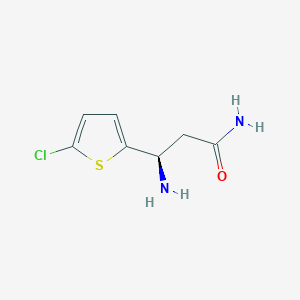

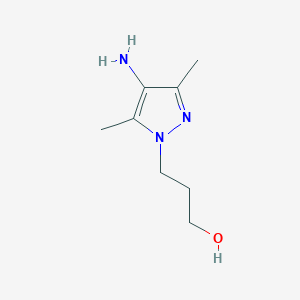
![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
